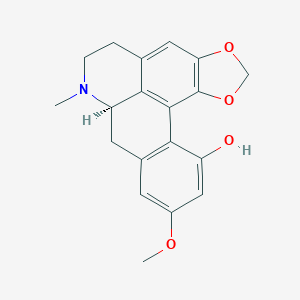

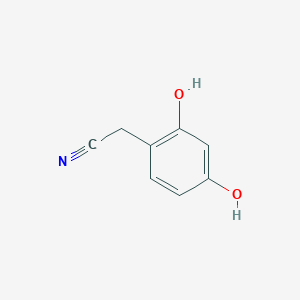

(2,4-二羟基苯基)乙腈

描述

Synthesis Analysis

A concise synthesis method for (2,4-Dihydroxyphenyl)acetonitrile involves the reaction of trimethylsilyl cyanide with o-quinone methides, generated from 2-(1-tosylalkyl)phenols under basic conditions. This process allows for the convenient transformation of 2-(2-hydroxyphenyl)acetonitriles into benzofuranones, highlighting a versatile approach to synthesizing this compound and its derivatives (Bo Wu et al., 2014).

Molecular Structure Analysis

The molecular structure of (2,4-Dihydroxyphenyl)acetonitrile derivatives has been analyzed through various spectroscopic and theoretical methods. For example, (4-nitrophenyl)acetonitrile and its carbanion have been studied using quantitative IR spectra and ab initio force field calculations, providing insight into the structural changes occurring during the molecule to carbanion conversion. This analysis reveals significant frequency decreases and intensity increases in the cyano and nitro stretching bands, indicative of the molecule's structural dynamics (Y. Binev et al., 2000).

Chemical Reactions and Properties

The compound's chemical reactivity is demonstrated through various reactions, such as carbopalladation of nitriles, leading to the synthesis of 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives. These processes showcase the (2,4-Dihydroxyphenyl)acetonitrile's ability to undergo transformations under specific conditions, offering pathways to a range of chemical structures (Qingping Tian et al., 2003).

Physical Properties Analysis

The physical properties of (2,4-Dihydroxyphenyl)acetonitrile derivatives, such as solubility, melting point, and boiling point, are crucial for understanding their behavior in various environments and applications. Although specific studies directly addressing these properties were not identified in this search, they can generally be inferred from molecular structure analyses and chemical properties.

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for forming adducts or undergoing photolysis, are essential aspects of (2,4-Dihydroxyphenyl)acetonitrile's chemistry. The compound's interaction with acetonitrile under photolysis conditions, for example, reveals complex behavior involving intramolecular proton transfer and potential environmental implications for the photodegradation of similar pollutants (Xiting Zhang et al., 2020).

科学研究应用

吗啡衍生物的合成:对(3,4-二羟基苯基)乙腈的氧化产物用于盖茨吗啡合成中,展示了它在药物化学中的重要性 (Land et al., 2003)。

超声化学应用:在一项关于非自由基反应的超声化学效应的研究中,(2,4-二羟基苯基)乙腈被用于乙腈-水二元混合物中反应动力学研究,突显了它在物理化学中的作用 (Tuulmets et al., 2014)。

药代动力学研究:在药代动力学的背景下,这种化合物已被用于研究橄榄油中酚类化合物羟基酪醇,展示了它在分析化学中的实用性 (Ruíz-Gutiérrez et al., 2000)。

光解离研究:对乙腈溶液中双(2,4-二羟基苯基)方酮的光解离研究表明了它在光化学中的相关性 (Das et al., 1993)。

色谱应用:在液-液分配色谱中,(2,4-二羟基苯基)乙腈作为固定相组分发挥作用,标志着它在分离技术中的重要性 (Corbin et al., 1960)。

分子合成:它已被用于苯并呋喃酮的合成,展示了它在有机合成中的应用 (Wu et al., 2014)。

电化学研究:该化合物参与了对乙腈对肝微粒体细胞色素P450 2C9活性的影响研究,表明了它在生物化学研究中的作用 (Tang et al., 2000)。

安全和危害

未来方向

“(2,4-Dihydroxyphenyl)acetonitrile” is a natural compound found in Erica scoparia and could be used for research purposes . A new compound, 2-(2,4-dihydroxyphenyl)benzimidazolines, was synthesized using a reaction of resorcinol with in situ-formed electrophilic N-ethoxycarbonylbenzimidazolium reagents . This suggests potential future directions in the synthesis of new compounds using “(2,4-Dihydroxyphenyl)acetonitrile”.

属性

IUPAC Name |

2-(2,4-dihydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUJMKQLZZYAFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566258 | |

| Record name | (2,4-Dihydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dihydroxyphenyl)acetonitrile | |

CAS RN |

57576-34-8 | |

| Record name | (2,4-Dihydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

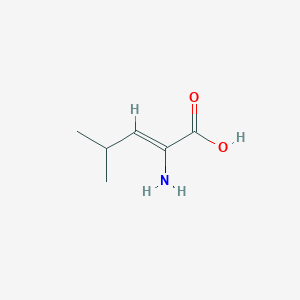

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

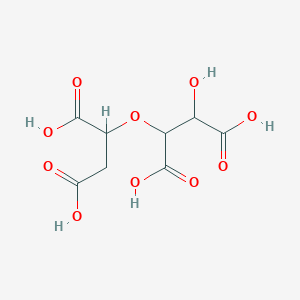

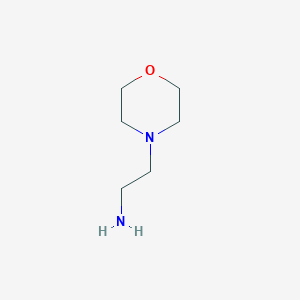

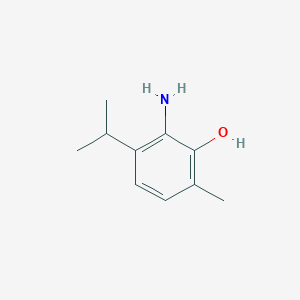

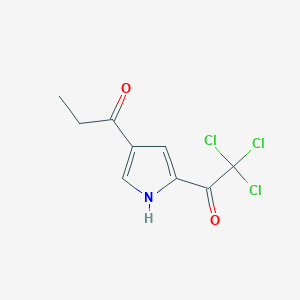

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)